![molecular formula C9H13N3 B2357512 (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile CAS No. 1466390-70-4](/img/structure/B2357512.png)
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile
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Overview
Description
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C9H13N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile typically involves the reaction of 1-methyl-3-propan-2-ylpyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amines or alcohols.
Substitution: Amides or esters.
Scientific Research Applications
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- 2-(1-Methylpyrazol-4-yl)morpholine
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
Uniqueness
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propan-2-yl substituent on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique applications and effects .
Biological Activity
(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)acetonitrile, identified by its CAS number 1466390-70-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N3. The structure features a pyrazole ring substituted with an isopropyl group at the 3-position and an acetonitrile group at the 4-position. This configuration may influence its interactions with biological targets.
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic activities. In a study focusing on various pyrazolone derivatives, it was found that modifications in the structure could enhance these activities. For instance, the presence of acidic centers like carboxylic groups or enolic functionalities was shown to improve anti-inflammatory effects significantly .
Table 1 summarizes the anti-inflammatory activities of selected pyrazole derivatives:
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | TBD | TBD |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 49.3 | Anti-inflammatory |
1-(benzenesulfonamide)-2,3-pyrazolone derivatives | <50 | Analgesic |
Case Study: In a pharmacological screening of novel pyrazolone derivatives, compounds similar to this compound showed promising results against inflammatory models, suggesting that this compound may exhibit comparable efficacy in reducing inflammation .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. A recent evaluation of several pyrazole compounds demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
Table 2 provides an overview of the antimicrobial efficacy of selected pyrazole derivatives:
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
This compound | TBD | TBD |
Pyrazole derivative A | 0.22 | Staphylococcus aureus |
Pyrazole derivative B | 0.25 | Staphylococcus epidermidis |
Research Findings: In vitro studies have shown that compounds with similar structures to this compound can inhibit biofilm formation, indicating potential applications in treating biofilm-associated infections .
The exact mechanism of action for this compound remains to be fully elucidated; however, its structural similarities to other active pyrazoles suggest potential interactions with key enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Properties
IUPAC Name |
2-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7(2)9-8(4-5-10)6-12(3)11-9/h6-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGQCCEXXDXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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